molecular formula C17H26N4O4 B5577316 1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide

1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide

Cat. No. B5577316
M. Wt: 350.4 g/mol
InChI Key: VYWZLQYTDIFBBY-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also contains a cyclopropylcarbonyl group and a 1,2,4-oxadiazol ring, which are both common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, the cyclopropylcarbonyl group consists of a three-membered ring attached to a carbonyl group, and the 1,2,4-oxadiazol ring is a five-membered ring containing three nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The carbonyl group could potentially undergo reactions such as reduction to an alcohol or addition of nucleophiles. The piperidine nitrogen could act as a base or a nucleophile, and the 1,2,4-oxadiazol ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group and the potentially basic piperidine nitrogen could influence its solubility in different solvents. The cyclopropyl group could add strain to the molecule, potentially making it more reactive .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds with similar structural features, such as those with piperidine, oxadiazole, and methoxyethyl groups, highlights their potential for diverse chemical reactions and syntheses. For example, Takács et al. (2014) explored the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating the utility of such compounds in complex organic synthesis processes (Takács et al., 2014).

Biological Activity and Potential Applications

Compounds with piperidine and oxadiazole structures have been investigated for their biological activities. For instance, research on piperidine and oxadiazole derivatives has demonstrated their potential antimicrobial and tuberculostatic activities, suggesting possible applications in developing new therapeutic agents. Foks et al. (2004) explored the synthesis and tuberculostatic activity of certain derivatives, revealing insights into their potential biological effects (Foks et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological targets through the piperidine nitrogen, the carbonyl group, or the 1,2,4-oxadiazol ring .

Future Directions

The future directions for this compound could involve further studies to determine its biological activity and potential uses in medicine or other fields. This could include in vitro testing, in vivo studies, and eventually clinical trials if it shows promise as a drug candidate .

properties

IUPAC Name

1-(cyclopropanecarbonyl)-N-[1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-11(16-19-14(20-25-16)7-10-24-2)18-15(22)12-5-8-21(9-6-12)17(23)13-3-4-13/h11-13H,3-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWZLQYTDIFBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CCOC)NC(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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